Delavirdine Mesylate

Description

This compound is a mesylate salt form of delavirdine, a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, delavirdine may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and has 1 investigational indication.

See also: Delavirdine (has active moiety).

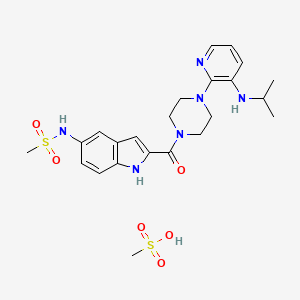

Structure

3D Structure of Parent

Properties

IUPAC Name |

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPNHSOMXMALDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

136817-59-9 (Parent) | |

| Record name | Delavirdine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701017136 | |

| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7 | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/ | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to tan crystalline powder | |

CAS No. |

147221-93-0 | |

| Record name | Delavirdine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147221-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delavirdine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 226-228 °C /Delavirdine/ | |

| Record name | DELAVIRDINE MESYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Delavirdine Mesylate's Mechanism of Action on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine Mesylate is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which Delavirdine inhibits HIV-1 reverse transcriptase (RT), the viral enzyme essential for converting the viral RNA genome into DNA. The guide details the allosteric binding of Delavirdine to a hydrophobic pocket adjacent to the enzyme's active site, leading to conformational changes that disrupt its catalytic function. Furthermore, this document outlines the common resistance mutations that diminish the drug's efficacy, presents quantitative data on its inhibitory activity, and provides detailed protocols for key experimental procedures used to study its mechanism of action.

Introduction

Delavirdine is a synthetic, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs like Delavirdine employ a non-competitive mechanism of inhibition. They bind to a distinct site on the HIV-1 reverse transcriptase, inducing a conformational change that renders the enzyme inactive. This guide will focus on the specific molecular interactions and kinetic parameters that define Delavirdine's inhibitory action on HIV-1 RT.

Mechanism of Action

Delavirdine inhibits the RNA- and DNA-dependent DNA polymerase activity of HIV-1 reverse transcriptase by binding to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme. This binding is allosteric, meaning it occurs at a site other than the enzyme's active site.[1]

The binding of Delavirdine to this pocket induces a conformational change in the three-dimensional structure of the reverse transcriptase. This structural alteration distorts the positions of the catalytic aspartate residues (Asp110, Asp185, and Asp186) within the active site, thereby preventing the proper binding of the natural deoxynucleoside triphosphate (dNTP) substrates and the primer-template complex. Consequently, the enzyme is unable to catalyze the formation of phosphodiester bonds, halting DNA synthesis.

Signaling Pathway of Inhibition

The following diagram illustrates the allosteric inhibition of HIV-1 RT by Delavirdine.

Resistance to Delavirdine

The clinical efficacy of Delavirdine can be compromised by the emergence of drug-resistant strains of HIV-1. Resistance is primarily associated with specific amino acid substitutions within the NNRTI-binding pocket of the reverse transcriptase. These mutations can reduce the binding affinity of Delavirdine to the enzyme.

The most common mutations conferring resistance to Delavirdine include:

-

K103N: This mutation involves the substitution of lysine (K) with asparagine (N) at codon 103.[2]

-

Y181C: This mutation involves the substitution of tyrosine (Y) with cysteine (C) at codon 181.[3]

-

P236L: A less common mutation where proline (P) is replaced by leucine (L) at codon 236.[2]

The presence of one or more of these mutations can significantly increase the concentration of Delavirdine required to inhibit viral replication.

Quantitative Analysis of Delavirdine Inhibition

The inhibitory potency of Delavirdine is quantified using several key parameters, including the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzymatic assays and provide a measure of the drug's effectiveness against both wild-type and mutant forms of HIV-1 RT.

| HIV-1 RT Variant | IC50 (µM) | Fold Change in IC50 | Ki (µM) | Reference |

| Wild-Type | 0.022 (median) | - | 8 (nM) | [4] |

| K103N | > 1.0 | > 45 | N/A | [4] |

| Y181C | > 1.0 | > 45 | N/A | [4] |

| K103N + Y181C | 5.365 (median) | ~244 | N/A | [4] |

| P236L | > 1.0 | > 45 | N/A | [4] |

Note: "N/A" indicates that the data was not available in the cited sources. The fold change is calculated relative to the wild-type IC50.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Delavirdine against HIV-1 RT.

Experimental Workflow:

References

- 1. youtube.com [youtube.com]

- 2. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of different human immunodeficiency virus type 1 reverse transcriptases resistant to human immunodeficiency virus type 1-specific reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. intronbio.com:6001 [intronbio.com:6001]

Delavirdine Mesylate Binding Site and Hydrophobic Pocket on the p66 Subunit of HIV-1 Reverse Transcriptase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Delavirdine Mesylate on the p66 subunit of HIV-1 reverse transcriptase (RT), with a specific focus on the hydrophobic pocket that accommodates this non-nucleoside reverse transcriptase inhibitor (NNRTI). This document details the key amino acid residues involved in the interaction, presents quantitative data on binding and resistance, outlines relevant experimental methodologies, and provides visualizations of key processes.

The Delavirdine Binding Site: A Hydrophobic Haven

Delavirdine, a bis(heteroaryl)piperazine (BHAP) compound, binds to a hydrophobic, allosteric pocket on the p66 subunit of HIV-1 RT.[1][2] This pocket is located approximately 10 Å from the polymerase active site and is not present in the unliganded enzyme. The binding of Delavirdine induces a conformational change in the enzyme, creating the pocket and rendering the enzyme inactive.[2]

The binding of Delavirdine is primarily characterized by hydrophobic interactions.[1] Key to the stability of the RT-Delavirdine complex are hydrogen bonding to the main chain of Lysine 103 (K103) and extensive hydrophobic interactions between the indole ring of Delavirdine and Proline 236 (P236).[2]

The amino acid residues that constitute the Delavirdine binding pocket are located within the palm and thumb subdomains of the p66 subunit.[3] The entrance to this pocket is formed by residues from both the p66 and p51 subunits, including Leucine 100 (L100), Lysine 101 (K101), K103, Valine 179 (V179), and Tyrosine 181 (Y181) from p66, and Glutamic acid 138 (E138) from p51.[2]

Quantitative Analysis of Delavirdine Binding and Resistance

The efficacy of Delavirdine is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the viral reverse transcriptase activity. Mutations within the binding pocket can significantly alter the IC50, leading to drug resistance.

| HIV-1 RT Status | Mutation(s) | Median IC50 (µM) | Fold Change in IC50 | Reference |

| Wild-Type | - | 0.022 | - | [4] |

| Patient Isolates (Baseline) | - | 0.022 (range: 0.01 - 0.132) | - | [4] |

| Patient Isolates (Week 8 of Monotherapy) | Various | 5.365 (range: 0.01 - 27.53) | >240 (median) | [4] |

| Delavirdine Monotherapy | K103N and/or Y181C | Not specified | Confer NNRTI cross-resistance | [4] |

| In vitro Selection | P236L | Not specified | Confers high-level Delavirdine resistance but hypersensitivity to other NNRTIs | [4][5] |

| Clinical Isolates with K103Q polymorphism | K103Q | 0.095 | ~4.3 | [4] |

Experimental Protocols

The characterization of the Delavirdine binding site and the identification of resistance mutations have been largely dependent on two key experimental techniques: X-ray crystallography and site-directed mutagenesis.

X-ray Crystallography of the HIV-1 RT-Delavirdine Complex

The three-dimensional structure of HIV-1 RT in complex with Delavirdine (U-90152) has been determined to a resolution of 2.2 Å.[1] The following is a generalized protocol for such an experiment:

-

Protein Expression and Purification: The p66 and p51 subunits of HIV-1 RT are expressed in E. coli and purified to homogeneity. The heterodimer is then reconstituted.

-

Crystallization: The purified RT heterodimer is co-crystallized with this compound. Crystals are typically grown using the hanging drop vapor diffusion method. Crystallization conditions often require the presence of an NNRTI to stabilize the enzyme's conformation.[1]

-

Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement, using a previously determined RT structure as a search model. The model is then refined against the collected diffraction data to yield the final atomic coordinates.[1]

Site-Directed Mutagenesis to Identify Resistance Mutations

Site-directed mutagenesis is employed to introduce specific amino acid changes into the p66 subunit to study their effect on Delavirdine binding and viral replication.

-

Primer Design: Primers containing the desired mutation are designed to be complementary to the template DNA (a plasmid containing the HIV-1 RT gene).

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

-

Template DNA Digestion: The parental, non-mutated template DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation.

-

Phenotypic Analysis: The mutated RT is then expressed, and its susceptibility to Delavirdine is determined using enzymatic assays to calculate the IC50 value.[4]

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important aspects of Delavirdine's interaction with HIV-1 RT.

References

- 1. pnas.org [pnas.org]

- 2. Conformational Changes in HIV-1 Reverse Transcriptase Induced by Nonnucleoside Reverse Transcriptase Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The P236L Delavirdine-Resistant Human Immunodeficiency Virus Type 1 Mutant Is Replication Defective and Demonstrates Alterations in both RNA 5′-End- and DNA 3′-End-Directed RNase H Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Delavirdine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the combination therapy for HIV-1 infections. This technical guide provides a comprehensive overview of the chemical synthesis and purification of its mesylate salt, Delavirdine Mesylate. The synthesis is a multi-step process involving the preparation of two key intermediates: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine and 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid. These intermediates are subsequently coupled to form Delavirdine, which is then converted to its mesylate salt to enhance its pharmaceutical properties. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a validated High-Performance Liquid Chromatography (HPLC) method for purity analysis. Furthermore, a diagram of Delavirdine's mechanism of action is provided to illustrate its role as an HIV-1 reverse transcriptase inhibitor.

Introduction

Delavirdine operates by binding directly to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase enzyme.[1][2] This binding allosterically inhibits the enzyme's polymerase activity, preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. The synthesis of this compound is a convergent process, culminating in the formation of the final active pharmaceutical ingredient (API). A notable synthetic approach, detailed in Chinese patent CN102675284A, reports a total yield of 34%, a significant improvement over previously reported methods.[3]

Chemical Synthesis

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.

-

Synthesis of Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.

-

Condensation of Intermediates I and II to form Delavirdine and its subsequent conversion to this compound.

A logical workflow for the synthesis is presented below:

Synthesis of Intermediate I: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine

This intermediate is synthesized from 2-chloro-3-aminopyridine in a two-step process.

Step 1: Synthesis of 2-chloro-3-[(1-methylethyl)amino]pyridine

-

Protocol: 2-chloro-3-aminopyridine undergoes a nucleophilic addition reaction with acetone in an acidic environment, followed by reduction with a metal hydride agent such as sodium cyanoborohydride to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.[3]

Step 2: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate I)

-

Protocol: A mixture of 2-chloro-3-[(1-methylethyl)amino]pyridine and anhydrous piperazine (in a molar ratio of 1:6 to 1:12) is heated to reflux. The resulting product, Intermediate I, is isolated and purified.[3]

| Parameter | Value | Reference |

| Molar Ratio (2-chloro-3-[(1-methylethyl)amino]pyridine:Piperazine) | 1:6 - 1:12 | [3] |

| Reaction | Reflux | [3] |

Table 1: Reaction Parameters for the Synthesis of Intermediate I.

Synthesis of Intermediate II: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid

The synthesis of Intermediate II begins with ethyl 5-nitroindole-2-carboxylate and proceeds through a three-step sequence.

Step 1: Hydrolysis of Ethyl 5-nitroindole-2-carboxylate

-

Protocol: Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under alkaline conditions to yield 5-nitroindole-2-carboxylic acid.[3]

Step 2: Reduction of 5-nitroindole-2-carboxylic acid

-

Protocol: The nitro group of 5-nitroindole-2-carboxylic acid is reduced to an amino group using a reducing agent such as Raney Nickel and hydrogen gas at normal temperature and pressure to give 5-aminoindole-2-carboxylic acid.[3]

Step 3: Sulfonylation of 5-aminoindole-2-carboxylic acid

-

Protocol: 5-aminoindole-2-carboxylic acid is reacted with methanesulfonyl chloride in a suitable solvent to produce 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate II).[3]

Condensation and Salt Formation

Step 1: Formation of 5-[(methylsulfonyl)amino]-indole-2-acyl chloride

-

Protocol: Intermediate II is treated with thionyl chloride to form the corresponding acyl chloride.[3]

Step 2: Condensation to form Delavirdine

-

Protocol: A solution of 14.1 g (0.064 mol) of Intermediate I in 250 mL of anhydrous dichloromethane is prepared in a 500 mL three-necked flask. Triethylamine (12.5 mL, 0.09 mol) is added, and the mixture is cooled to 0°C. A dichloromethane solution of 5-[(methylsulfonyl)amino]-indole-2-acyl chloride is added dropwise with stirring. The reaction is maintained at 0°C for 8 hours.[3] After the reaction is complete, the mixture is washed successively with a dilute acid solution, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield a light yellow solid. The crude product is recrystallized from ethyl acetate/hexane to give Delavirdine as a white solid.[3]

| Parameter | Value | Reference |

| Molar Ratio (Intermediate I : Intermediate II acyl chloride) | 1 : 1.1 (approx.) | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 8 hours | [3] |

| Yield | 63% | [3] |

Table 2: Reaction Parameters for the Synthesis of Delavirdine.

Step 3: Formation of this compound

-

Protocol: 10.0 g (21.9 mmol) of Delavirdine is placed in a 250 mL round-bottomed flask with 5 mL of methanol and stirred. The mixture is heated in a 64°C water bath, and 1.56 mL of methanesulfonic acid is added dropwise. The methanol is gradually evaporated, and hot acetone is added when the solution becomes turbid, leading to the precipitation of a large amount of white solid. The solid is collected by filtration and washed with acetone to yield 10.0 g of this compound.[3]

| Parameter | Value | Reference |

| Yield | 80% | [3] |

| Melting Point | 217-219 °C | [3] |

Table 3: Parameters for the Formation of this compound.

Purification

The purification of Delavirdine and its mesylate salt is crucial to ensure the high purity required for pharmaceutical applications.

Recrystallization of Delavirdine

-

Protocol: The crude Delavirdine solid is dissolved in a minimal amount of hot ethyl acetate. Normal hexane is then added until the solution becomes turbid. The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal formation. The resulting white crystals are collected by vacuum filtration, washed with cold hexane, and dried under vacuum.[3]

Purification of this compound

-

Protocol: The precipitated this compound from the salt formation step is collected by filtration and washed with acetone to remove any unreacted starting materials and byproducts.[3] Further purification can be achieved by recrystallization from appropriate solvents. It is important to note that this compound can exist in different crystalline forms, and the choice of solvent and crystallization conditions can influence the resulting polymorph.[4]

Analytical Method for Purity Determination

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for determining the purity of this compound and for identifying any potential impurities.

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV spectrophotometer at an appropriate wavelength |

| Flow Rate | Typically 1.0 mL/min |

| Injection Volume | Typically 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Table 4: General RP-HPLC Parameters for the Analysis of this compound.

-

Validation Parameters: The HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Mechanism of Action

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase enzyme.

Delavirdine binds to a non-catalytic, allosteric site on the p66 subunit of HIV-1 reverse transcriptase, known as the hydrophobic pocket.[1][2] This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits its function. Consequently, the enzyme is unable to catalyze the conversion of the viral RNA genome into double-stranded DNA, a critical step for the integration of the viral genetic material into the host cell's genome and subsequent viral replication.

Conclusion

This technical guide has outlined a comprehensive and detailed approach to the chemical synthesis and purification of this compound. The provided experimental protocols, based on available literature, offer a solid foundation for researchers and drug development professionals. The successful synthesis relies on the careful execution of each step, with particular attention to reaction conditions and purification techniques to ensure a high-purity final product. The included analytical method provides a framework for the quality control of this compound. Understanding the mechanism of action of Delavirdine is fundamental to its application as an antiretroviral agent. This guide serves as a valuable resource for the scientific community engaged in the development and manufacturing of this important therapeutic agent.

References

Synthesis of Delavirdine Mesylate Analogs for Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Delavirdine Mesylate analogs. Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] The exploration of its analogs is crucial for understanding the structural requirements for potent anti-HIV activity, improving efficacy against resistant strains, and optimizing pharmacokinetic properties.

Introduction to Delavirdine and its Mechanism of Action

Delavirdine functions by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the replication of the virus.[2] This binding is allosteric, meaning it occurs at a site distinct from the active site for nucleosides. The binding of Delavirdine induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA. This mechanism is characteristic of the NNRTI class of antiretroviral drugs.[2] The clinical use of Delavirdine, however, can be limited by the emergence of drug-resistant viral strains and a relatively short serum half-life, necessitating the development of novel analogs with improved therapeutic profiles.[3]

Structure-Activity Relationship (SAR) of Delavirdine Analogs

The core structure of Delavirdine consists of a central piperazine ring linking an indole moiety and a substituted pyridine ring. SAR studies on Delavirdine analogs have revealed several key structural features that influence its antiretroviral activity. Modifications to these core components have led to the identification of analogs with varying potencies.

A study focused on the synthesis and evaluation of Delavirdine analogs where the indole ring was replaced with various arylpyrrole moieties provided significant insights into the SAR of this class of compounds. The following table summarizes the anti-HIV-1 activity (EC50) of a series of these analogs in acutely infected MT4 cells.

| Compound ID | R | R1 | R2 | Anti-HIV-1 Activity (EC50, µM) |

| 1Aa | H | H | H | 0.23 |

| 1Ab | 4-Cl | H | H | 0.51 |

| 1Ac | 4-F | H | H | 0.39 |

| 1Ad | H | H | NH2 | 1.1 |

| 1Ae | 4-Cl | H | NH2 | 2.5 |

| 1Af | 4-F | H | NH2 | 1.8 |

| 1Ag | H | H | OH | >10 |

| 1Ba | H | Me | H | 0.45 |

| 1Bb | 4-Cl | Me | H | 0.88 |

| 1Bc | 4-F | Me | H | 0.62 |

| 1Bd | H | Me | NH2 | 3.2 |

| 1Be | 4-Cl | Me | NH2 | 5.1 |

| 1Bf | 4-F | Me | NH2 | 4.3 |

| 1Bg | H | Me | OH | >10 |

Data extracted from "Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties."[3][4]

Key SAR Insights:

-

Arylpyrrole Substitution: The unsubstituted arylpyrrole analog (1Aa ) demonstrated the most potent activity in this series.

-

Effect of Halogen Substitution: The introduction of a chloro (1Ab ) or fluoro (1Ac ) group at the 4-position of the phenyl ring of the arylpyrrole moiety resulted in a slight decrease in activity compared to the unsubstituted analog.

-

Amino Group Introduction: Conversion of the nitro group to an amino group (e.g., 1Ad , 1Ae , 1Af ) led to a significant reduction in anti-HIV-1 potency.

-

Hydroxyl Group Introduction: The presence of a hydroxyl group (1Ag , 1Bg ) resulted in a loss of antiviral activity.

-

N-Methylation of Pyrrole: N-methylation of the pyrrole ring (Series 1B ) generally resulted in a slight decrease in activity compared to their non-methylated counterparts (Series 1A ).

Experimental Protocols

This section provides detailed methodologies for the synthesis of Delavirdine analogs, focusing on the preparation of key intermediates and the final coupling reactions. The following protocols are based on established synthetic routes for Delavirdine and its derivatives.[3][5]

General Synthetic Scheme

The synthesis of Delavirdine analogs generally follows a convergent approach, involving the preparation of a substituted indole or analogous heterocyclic carboxylic acid and a substituted piperazine intermediate, followed by their coupling.

Caption: General synthetic workflow for Delavirdine analogs.

Synthesis of 5-Aryl-1H-pyrrole-2-carboxylic Acids (Example Intermediate)

-

Preparation of α-Cyano-γ-keto Esters: A mixture of an appropriate phenacyl bromide (1.0 eq), ethyl cyanoacetate (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous acetone is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-cyano-γ-keto ester.

-

Cyclization to form Arylpyrroles: The crude α-cyano-γ-keto ester is dissolved in diethyl ether, and dry HCl gas is bubbled through the solution for 30 minutes at 0°C. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to afford the arylpyrrole ester.

-

Hydrolysis to Carboxylic Acid: The arylpyrrole ester (1.0 eq) is suspended in a 1:1 mixture of ethanol and 2N aqueous NaOH. The mixture is heated at reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 2N HCl. The precipitated solid is filtered, washed with water, and dried to yield the 5-aryl-1H-pyrrole-2-carboxylic acid.[3]

Synthesis of N-Isopropyl-N'-(pyridin-2-yl)piperazine (Key Intermediate)

-

Synthesis of 2-Chloro-3-[(1-methylethyl)amino]pyridine: 2-Chloro-3-aminopyridine is reacted with acetone in the presence of an acid catalyst, followed by reduction with a suitable reducing agent (e.g., sodium borohydride) to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.[5]

-

Reaction with Piperazine: A mixture of 2-chloro-3-[(1-methylethyl)amino]pyridine (1.0 eq) and excess anhydrous piperazine (6-12 eq) is heated at reflux for 24 hours. The reaction mixture is cooled, and toluene is added. The mixture is filtered to remove solids, and the filtrate is washed with water after pH adjustment. The organic layer is dried and concentrated to yield 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine.[5]

Final Coupling to Synthesize Delavirdine Analogs

-

Amide Bond Formation: To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous THF, 1,1'-carbonyldiimidazole (CDI) (1.1 eq) is added, and the mixture is stirred at room temperature for 1 hour.[3]

-

The piperazine intermediate (1.0 eq) dissolved in THF is then added to the reaction mixture. The reaction is stirred for 12 hours at room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the final Delavirdine analog.[3]

Anti-HIV-1 Assay Protocol

The anti-HIV-1 activity of the synthesized analogs is typically evaluated in cell-based assays.

-

Cell Culture: MT-4 cells are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

-

Virus Infection: Cells are infected with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.

-

Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.

-

Activity Measurement: After 5 days of incubation at 37°C, the amount of viral replication is quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration required to inhibit viral replication by 50%.

Mechanism of Action and Resistance Pathway

Delavirdine and its analogs inhibit HIV-1 replication by binding to the NNRTI binding pocket of the reverse transcriptase enzyme. This binding event prevents the enzyme from carrying out its function of converting viral RNA to DNA, a crucial step in the viral life cycle.

Caption: Mechanism of action of Delavirdine analogs and the pathway to drug resistance.

Mutations in the NNRTI binding pocket, such as K103N and Y181C, can reduce the binding affinity of Delavirdine and other NNRTIs, leading to drug resistance.[1] The development of new analogs with activity against these resistant strains is a key objective of SAR studies.

Conclusion

The synthesis and SAR evaluation of this compound analogs remain a critical area of research in the quest for more effective anti-HIV therapies. The methodologies and data presented in this guide provide a framework for the rational design and development of novel NNRTIs. By systematically modifying the core structure of Delavirdine and assessing the biological activity of the resulting analogs, researchers can identify compounds with improved potency, broader activity against resistant strains, and more favorable pharmacokinetic profiles, ultimately contributing to the advancement of HIV treatment.

References

- 1. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delavirdine | C22H28N6O3S | CID 5625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

In Vitro Antiviral Efficacy of Delavirdine Mesylate Against HIV-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of Delavirdine Mesylate against Human Immunodeficiency Virus Type 1 (HIV-1). Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in combination antiretroviral therapy. This document details its mechanism of action, summarizes key quantitative efficacy data, and outlines the experimental protocols used for its in vitro evaluation.

Mechanism of Action

This compound is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[1][2][3][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine does not require intracellular phosphorylation to become active. It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, a site distinct from the active site for nucleoside binding.[3][5] This allosteric binding induces a conformational change in the enzyme, disrupting the catalytic site and blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[2][3][4] Consequently, this action prevents the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle. It is important to note that Delavirdine does not inhibit human DNA polymerases α, γ, or δ, nor is it active against HIV-2 RT.[2]

Mechanism of this compound Action on HIV-1 Reverse Transcriptase.

Quantitative Data Summary

The in vitro anti-HIV-1 activity of Delavirdine has been evaluated in various cell-based assays using both laboratory-adapted strains and clinical isolates of the virus.[1][4][6] The potency of the drug is typically expressed as the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90), which represent the drug concentrations required to inhibit viral replication by 50% and 90%, respectively.

| HIV-1 Isolate Type | Number of Isolates (n) | IC50 (µM) | IC90 (µM) |

| Laboratory Isolates | 5 | 0.005 - 0.030 | 0.04 - 0.10 |

| Clinical Isolates | 74 | Mean: 0.038 (Range: 0.001 - 0.69) | 0.05 - 0.10 (for n=24) |

Table 1: Summary of In Vitro Antiviral Activity of this compound against HIV-1 Strains. Data compiled from multiple studies.[1][2][4][6]

Experimental Protocols

The in vitro antiviral activity of this compound is assessed through various cell-based assays that measure the inhibition of HIV-1 replication in the presence of the drug. The general workflow involves infecting susceptible human cell lines with HIV-1 and quantifying viral replication at different drug concentrations.

General Experimental Workflow for In Vitro Anti-HIV-1 Drug Susceptibility Testing.

Cell Lines and Virus Strains

-

Cell Lines: A variety of human cell lines are used to assess antiviral activity. These include lymphoblastic cell lines (e.g., H9, MT-4), monocytic cell lines, and peripheral blood mononuclear cells (PBMCs).[2][4] Additionally, engineered cell lines like TZM-bl, which contain HIV-1 LTR-driven reporter genes (luciferase), are commonly used for high-throughput screening.[1][3]

-

Virus Strains: The assays are conducted using both laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) and a panel of clinical isolates obtained from HIV-1 infected individuals to ensure the relevance of the findings.

Common Assay Methodologies

-

p24 Antigen Capture ELISA: This assay quantifies the concentration of the HIV-1 p24 core antigen in the supernatant of infected cell cultures.[5] A reduction in the p24 level in treated cells compared to untreated controls indicates antiviral activity. The assay involves capturing the p24 antigen between two layers of anti-p24 antibodies, with a final detection step involving an enzyme-linked secondary antibody that produces a colorimetric signal.[5]

-

Reverse Transcriptase (RT) Activity Assay: This method measures the activity of the reverse transcriptase enzyme in the culture supernatant, which correlates with the number of viral particles. The assay typically provides an exogenous template and primers, and the RT activity is determined by the incorporation of labeled nucleotides into newly synthesized DNA, which can be measured colorimetrically or through qPCR-based methods.[7][8]

-

TZM-bl Reporter Gene Assay: This is a highly sensitive and widely used assay for quantifying HIV-1 infection.[1][3] The TZM-bl cell line is a HeLa-derived cell line engineered to express CD4, CCR5, and CXCR4, making it susceptible to a broad range of HIV-1 strains.[2] These cells also contain integrated firefly luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter.[1] Upon successful infection and the production of the viral Tat protein, the LTR is activated, leading to the expression of the reporter genes. The antiviral activity is measured as a reduction in luciferase activity (luminescence) in the presence of the drug.[1][3]

Data Analysis

For each assay, the percentage of viral inhibition is calculated at various concentrations of Delavirdine. These data are then used to generate a dose-response curve, from which the IC50 and IC90 values are determined using non-linear regression analysis.

Resistance

As with other NNRTIs, resistant HIV-1 strains can emerge rapidly when Delavirdine is used as monotherapy.[1] Mutations in the reverse transcriptase gene, particularly at positions K103N and P236L, have been associated with Delavirdine resistance.[9] The K103N mutation, for instance, can confer cross-resistance to other NNRTIs.[9] Therefore, Delavirdine should always be administered in combination with other active antiretroviral agents.[1]

Conclusion

This compound demonstrates potent in vitro activity against a range of HIV-1 laboratory and clinical isolates. Its mechanism as a specific, non-competitive inhibitor of reverse transcriptase is well-characterized. The quantitative data from various cell-based assays confirm its efficacy in inhibiting viral replication at low micromolar concentrations. Understanding the experimental protocols and the potential for resistance is crucial for its appropriate application in research and clinical settings as part of a comprehensive antiretroviral strategy.

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. ablinc.com [ablinc.com]

- 6. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients [mdpi.com]

- 8. PERT Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Delavirdine: A Bisheteroarylpiperazine NNRTI

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Delavirdine (DLV), marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the bisheteroarylpiperazine (BHAP) class of compounds.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[3] Delavirdine functions by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication, thereby inhibiting its function allosterically.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation, and structure-activity relationships of Delavirdine. Detailed experimental protocols for key assays are provided, along with a summary of critical quantitative data in tabular format and visualizations of key pathways and processes.

Introduction to HIV and the Role of Reverse Transcriptase

Human Immunodeficiency Virus (HIV) is a retrovirus that primarily infects vital cells of the human immune system, such as helper T cells (specifically CD4+ T cells), macrophages, and dendritic cells.[6] The lifecycle of HIV involves several key steps, including binding and fusion to the host cell, reverse transcription of its RNA genome into DNA, integration of the viral DNA into the host genome, transcription and translation of viral proteins, assembly of new virions, and budding from the host cell.[6]

A crucial enzyme in this lifecycle is reverse transcriptase (RT), which catalyzes the conversion of the single-stranded viral RNA into double-stranded DNA.[2] This process is a hallmark of retroviruses and a prime target for antiretroviral therapy.[2] Inhibitors of reverse transcriptase are broadly categorized into two main classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[6] Delavirdine falls into the latter category.

The Discovery of Delavirdine as a Bisheteroarylpiperazine NNRTI

Delavirdine emerged from a class of compounds known as bis(heteroaryl)piperazines (BHAPs).[1][2] The development of these compounds as anti-HIV agents was a significant step in the evolution of NNRTIs.[2]

Mechanism of Action

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[7] It binds to a specific, allosteric, hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[4] This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits the polymerase activity, thereby preventing the conversion of viral RNA into DNA.[7] A key characteristic of NNRTIs, including Delavirdine, is their high specificity for HIV-1 RT; they do not inhibit HIV-2 RT or human DNA polymerases.[7]

Signaling Pathway: HIV-1 Lifecycle and Inhibition by Delavirdine

Caption: HIV-1 lifecycle and the inhibitory action of Delavirdine on reverse transcriptase.

Preclinical Development

In Vitro Antiviral Activity

Delavirdine demonstrated potent and selective activity against HIV-1 in various cell-based assays. The 50% inhibitory concentration (IC50) for laboratory strains of HIV-1 typically ranged from 0.005 to 0.030 µM.[8] For clinical isolates, the mean IC50 was approximately 0.038 µM.[8]

| HIV-1 Strain | IC50 (µM) | IC90 (µM) | Reference |

| Laboratory Isolates (N=5) | 0.005 - 0.030 | 0.04 - 0.10 | [8] |

| Clinical Isolates (N=74) | 0.038 (mean) | 0.05 - 0.10 | [8] |

| ACTG 260 Baseline Isolates | 0.022 (median) | Not Reported | [9] |

Resistance Profile

A significant challenge with NNRTIs is the rapid development of resistance. For Delavirdine, mutations in the reverse transcriptase gene can lead to reduced susceptibility. The most common mutations observed in patients receiving Delavirdine monotherapy were K103N and Y181C.[9] The P236L mutation, which confers resistance to Delavirdine but can increase susceptibility to other NNRTIs, was observed less frequently.[9]

| RT Mutation | Effect on Delavirdine Susceptibility | Cross-Resistance | Reference |

| K103N | Resistance | Cross-resistance to other NNRTIs | [9] |

| Y181C | Resistance | Cross-resistance to other NNRTIs | [9] |

| P236L | Resistance | Hypersensitivity to other NNRTIs | [9] |

| V106A | Resistance | - | [9] |

Pharmacokinetics and Metabolism

Delavirdine is rapidly absorbed after oral administration.[7] It is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme, with some contribution from CYP2D6.[8] The major metabolic pathways are N-dealkylation and pyridine hydroxylation.[8] Delavirdine is also an inhibitor of CYP3A4, which can lead to drug-drug interactions.[10]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability (tablet vs. solution) | ~85% | [8] |

| Protein Binding | ~98% | [7] |

| Mean Half-life (400 mg TID) | 5.8 hours (range: 2-11 hours) | [8] |

| Cmax (400 mg TID, steady state) | 35 ± 20 µM | [8] |

| AUC (400 mg TID, steady state) | 180 ± 100 µM·hr | [8] |

| Cmin (400 mg TID, steady state) | 15 ± 10 µM | [8] |

Clinical Development

Delavirdine was evaluated in several clinical trials, both as monotherapy and in combination with other antiretroviral agents.

Phase I/II Trials

The AIDS Clinical Trials Group (ACTG) 260 was a phase I/II trial of Delavirdine monotherapy.[9] This study demonstrated that while Delavirdine had initial antiviral activity, resistance developed rapidly in most subjects within 8 weeks.[9]

Phase III Trials

A large, randomized, double-blind, placebo-controlled phase III trial compared the combination of Delavirdine and zidovudine (AZT) to AZT alone in patients with HIV-1 infection.[2] The study showed a transient antiviral effect of the combination therapy, with resistance mutations detected in over 90% of subjects by week 12.[2] However, there were fewer AIDS-defining illnesses in the Delavirdine-AZT group compared to the AZT monotherapy group.[2]

Another study showed that in patients with advanced HIV infection, a triple therapy regimen of delavirdine with two NRTIs for one year significantly prolonged the time to virological failure compared to dual therapy.[4] After 50 weeks, 40% of patients on triple therapy had plasma HIV RNA levels below the limit of detection (<50 copies/ml), compared to only 6% on dual NRTI therapy.[11]

| Clinical Trial | Treatment Arms | Key Efficacy Outcomes | Reference |

| ACTG 260 (Phase I/II) | Delavirdine Monotherapy | Transient antiviral activity; rapid resistance development. | [9] |

| M/3331/0013B (Phase III) | Delavirdine + Zidovudine vs. Zidovudine | Transient antiviral effect; fewer AIDS-defining illnesses with combination therapy. | [2] |

| Combination Therapy Study | Triple Therapy (Delavirdine + 2 NRTIs) vs. Dual Therapy (2 NRTIs) | 40% vs. 6% with HIV RNA <50 copies/ml at 50 weeks. | [11] |

Structure-Activity Relationship (SAR)

The development of Delavirdine and other bisheteroarylpiperazine (BHAP) NNRTIs involved extensive structure-activity relationship (SAR) studies to optimize antiviral potency and metabolic stability.

Key Structural Features

The BHAP scaffold consists of a central piperazine ring linking two heteroaromatic systems, typically an indole and a pyridine.[2] Modifications to both the indole and pyridine moieties, as well as the piperazine linker, have been explored to enhance antiviral activity and overcome resistance.

Modifications to the Pyridine Ring

The major route of metabolism for Delavirdine is the oxidative N-dealkylation of the 3-isopropylamino substituent on the pyridine ring.[1] SAR studies have shown that replacing this group with a 3-tert-butylamino or a 3-alkoxy substituent can enhance metabolic stability while retaining inhibitory activity.[1]

Modifications to the Indole Ring

Substitution on the indole ring also plays a significant role in the activity and metabolic stability of BHAP compounds.[1] The 5-methanesulfonamido group on the indole of Delavirdine is a key feature contributing to its potency.[10]

Logical Relationship: Delavirdine Development Pathway

Caption: The logical progression of Delavirdine's development from lead identification to FDA approval.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT)18 template-primer

-

[³H]TTP (tritiated thymidine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂)

-

Test compound (Delavirdine) at various concentrations

-

EDTA solution (to stop the reaction)

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of Delavirdine in the reaction buffer.

-

In a microtiter plate, combine the reaction buffer, poly(rA)-oligo(dT)18, and [³H]TTP.

-

Add the diluted Delavirdine or a vehicle control to the appropriate wells.

-

Initiate the reaction by adding recombinant HIV-1 RT to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding an EDTA solution.

-

Transfer the reaction mixture to a filter membrane to capture the radiolabeled DNA product.

-

Wash the filter to remove unincorporated [³H]TTP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition for each Delavirdine concentration and determine the IC50 value.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay determines the antiviral activity of a compound in a cell culture system. MT-4 cells, a human T-cell line, are highly susceptible to HIV-1 infection and exhibit a clear cytopathic effect (CPE).[12]

Materials:

-

MT-4 cells

-

HIV-1 viral stock

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Test compound (Delavirdine) at various concentrations

-

Reagents for measuring cell viability (e.g., MTT or a similar tetrazolium salt) or viral antigen expression (e.g., immunofluorescence).[12][13]

Procedure:

-

Seed MT-4 cells in a 96-well microtiter plate.

-

Prepare serial dilutions of Delavirdine in the cell culture medium.

-

Add the diluted Delavirdine to the wells containing the MT-4 cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include uninfected control wells and infected, untreated control wells.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

-

Assess the antiviral effect by:

-

Measuring Cell Viability: Add a cell viability reagent (e.g., MTT) and measure the absorbance, which correlates with the number of viable cells.

-

Observing Cytopathic Effect (CPE): Microscopically examine the cells for signs of virus-induced cell death, such as syncytia formation or inhibition of cell clustering.[12]

-

Quantifying Viral Antigen Expression: Use immunofluorescence or flow cytometry to detect the presence of viral antigens in the cells.[13]

-

-

Calculate the percent protection from CPE or inhibition of viral replication for each Delavirdine concentration and determine the EC50 (50% effective concentration).

Experimental Workflow: In Vitro Evaluation of an NNRTI

Caption: A typical experimental workflow for the in vitro evaluation of a non-nucleoside reverse transcriptase inhibitor.

Conclusion

Delavirdine represents an important milestone in the development of NNRTIs for the treatment of HIV-1 infection. As a member of the bisheteroarylpiperazine class, its discovery and development provided valuable insights into the mechanism of allosteric inhibition of HIV-1 reverse transcriptase and the challenges of drug resistance. While its clinical use has been limited by a complex drug interaction profile and the availability of newer NNRTIs with more convenient dosing schedules and improved resistance profiles, the study of Delavirdine has significantly contributed to the fundamental understanding of NNRTI action and has informed the design of subsequent generations of these critical antiretroviral agents. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development.

References

- 1. Delavirdine in combination with zidovudine in treatment of human immunodeficiency virus type 1-infected patients: evaluation of efficacy and emergence of viral resistance in a randomized, comparative phase III trial. The M/3331/0013B Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delavirdine in Combination with Zidovudine in Treatment of Human Immunodeficiency Virus Type 1-Infected Patients: Evaluation of Efficacy and Emergence of Viral Resistance in a Randomized, Comparative Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hivdb.stanford.edu [hivdb.stanford.edu]

- 4. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journalirjpac.com [journalirjpac.com]

- 7. researchgate.net [researchgate.net]

- 8. jove.com [jove.com]

- 9. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Delavirdine Mesylate: A Technical Guide to its Crystalline Forms and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine mesylate, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its bioavailability, stability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline and amorphous forms of this compound. While detailed single-crystal structure data is not publicly available, this document synthesizes information from published literature and patents to describe the various polymorphic and solvated forms, their methods of preparation, and the analytical techniques employed for their characterization.

Introduction

Delavirdine, as the mesylate salt, has been identified to exist in multiple solid-state forms.[1][2] The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. Therefore, a thorough understanding and control of the polymorphic landscape of this compound are essential for ensuring consistent drug product quality and performance.

This guide details the known anhydrous polymorphs, solvated crystalline forms, and the amorphous phase of this compound. It also outlines the experimental methodologies used for their preparation and characterization.

Known Crystalline and Amorphous Forms

Research has identified at least seven crystalline forms and a stable amorphous form of this compound.[1] These include two anhydrous polymorphic forms, several solvated forms (pseudopolymorphs), and an amorphous phase.

Anhydrous Polymorphic Forms

Two anhydrous polymorphic forms of this compound have been designated as Form VIII (U-90152S) and Form XI (U-90152T).[1] Solid-state NMR studies suggest that both Form VIII and Form XI may contain one molecule per asymmetric unit and that the Delavirdine molecule may adopt a similar conformation in both forms.[3]

Solvated Crystalline Forms (Pseudopolymorphs)

Several solvated crystalline forms of this compound have been reported, including:

-

Hydrates: Form VI and Form XIV are identified as hydrated forms.[1]

-

Ethanol Solvate: Form VII is an ethanol solvate.[1]

-

Acetonitrile Solvate: Form XIII is an acetonitrile solvate.[1]

-

Methanol/Acetone Solvate: Form XII is a solvate formed from a mixture of methanol and acetone.[1] Solid-state NMR analysis indicates that Form XII may consist of two molecules per asymmetric unit.[3]

Amorphous Form

A stable amorphous form, designated as Form V, has also been identified.[3] The amorphous form is characterized by a lack of long-range molecular order. Solid-state NMR suggests that the Delavirdine molecules in the amorphous form may exist in a variety of conformations.[3]

Data Presentation

Due to the absence of publicly available single-crystal X-ray diffraction data, a table of crystallographic parameters cannot be provided. However, the known forms and their classifications are summarized below.

| Form Designation | Type | Notes | Reference(s) |

| Form VIII (U-90152S) | Anhydrous Polymorph | One molecule per asymmetric unit suggested by ssNMR. | [1][3] |

| Form XI (U-90152T) | Anhydrous Polymorph | One molecule per asymmetric unit suggested by ssNMR. | [1][3] |

| Form VI | Hydrate | - | [1] |

| Form XIV | Hydrate | - | [1] |

| Form VII | Ethanol Solvate | - | [1] |

| Form XIII | Acetonitrile Solvate | - | [1] |

| Form XII | Methanol/Acetone Solvate | Two molecules per asymmetric unit suggested by ssNMR. | [1][3] |

| Form V | Amorphous | Molecules may exist in various conformations. | [3] |

Experimental Protocols

The following sections detail the methodologies cited for the preparation and characterization of this compound's solid forms.

Preparation of Polymorphic and Solvated Forms

The different solid forms of this compound are typically obtained through recrystallization from various solvent systems under controlled conditions.

-

Preparation of Form VIII:

-

Dissolve 10.0 g of Delavirdine in 5 mL of methanol in a 250 mL round-bottomed flask with stirring.

-

Maintain the solution at 64°C in a water bath and add 1.56 mL of methanesulfonic acid.

-

Evaporate the methanol until the solution becomes turbid, then add hot acetone.

-

A large amount of white solid will precipitate.

-

Filter the solid and wash with acetone to obtain this compound Form VIII.[4]

-

-

Preparation of Form XI:

-

Dissolve 11.9 g of Delavirdine in 100 mL of isopropanol in a 250 mL round-bottomed flask with stirring.

-

Heat the solution to reflux and add 1.8 mL of methanesulfonic acid.

-

Continue refluxing for one hour.

-

Cool the solution to room temperature, which will result in the precipitation of a large amount of solid.

-

Filter the solid and wash with isopropanol to obtain this compound Form XI.[4]

-

-

Preparation of Form XIV:

-

Dissolve 1.0 g of Delavirdine in 10 mL of methanol in a 100 mL round-bottomed flask.

-

Add 0.156 mL of methanesulfonic acid with stirring at room temperature for 20 minutes.

-

Gradually add acetone until the solution becomes turbid.

-

Place the solution at 5-10°C for 8 hours to allow for crystal formation.

-

Filter the resulting crystals and wash with acetone to obtain this compound Form XIV.[4]

-

The general workflow for polymorphic screening and preparation can be visualized as follows:

References

- 1. Determination of the composition of this compound polymorph and pseudopolymorph mixtures using 13C CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid phases of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of three crystalline forms (VIII, XI, and XII) and the amorphous form (V) of this compound using 13C CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]

Methodological & Application

Delavirdine Mesylate in vitro cell-based assay protocols for anti-HIV-1 activity

Application Notes: In Vitro Efficacy of Delavirdine Mesylate Against HIV-1

Introduction

This compound (brand name Rescriptor) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] As an NNRTI, Delavirdine functions by binding directly and allosterically to the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into DNA.[3][4][5] This non-competitive inhibition blocks the DNA polymerase activity of RT, thereby halting a pivotal step in the HIV-1 replication cycle.[3][5] The evaluation of Delavirdine's potency and cytotoxicity is crucial for drug development and is accomplished through a series of standardized in vitro cell-based assays. These assays quantify the drug's ability to inhibit viral replication and measure its effect on host cell viability.

Mechanism of Action

Delavirdine targets the HIV-1 reverse transcriptase enzyme. Upon viral entry into a host cell, this enzyme begins to transcribe the single-stranded viral RNA genome into double-stranded DNA. Delavirdine binds to a hydrophobic pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its function.[4] This action prevents the formation of viral DNA, thus stopping the infection process before the viral genome can be integrated into the host cell's DNA.

Quantitative Data Summary: Anti-HIV-1 Activity of Delavirdine

The in vitro anti-HIV-1 activity of Delavirdine has been demonstrated in various cell lines, including lymphoblastic and monocytic cells, as well as peripheral blood lymphocytes.[3][6] The potency is typically measured by the 50% and 90% inhibitory concentrations (IC50 and IC90).

| Isolate Type | Number of Isolates (N) | IC50 Range (µM) | Mean IC50 (µM) | IC90 Range (µM) | Reference |

| Laboratory Isolates | 5 | 0.005 - 0.030 | Not Reported | 0.04 - 0.10 | [3][6] |

| Clinical Isolates | 74 | 0.001 - 0.69 | 0.038 | Not Reported | [3][6] |

| Clinical Isolates | 24 (subset of the 74) | Not Reported | Not Reported | 0.05 - 0.10 | [3][6] |

Experimental Protocols

Detailed protocols for key in vitro assays are provided below. These assays are fundamental for determining the efficacy (EC50), cytotoxicity (CC50), and selectivity index (SI = CC50/EC50) of this compound.

HIV-1 p24 Antigen Capture Assay Protocol

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the HIV-1 p24 core protein, a key marker of viral replication.[7][8] A reduction in p24 antigen levels in the supernatant of treated, infected cells compared to untreated controls indicates antiviral activity.[9][10] The assay uses monoclonal antibodies coated on a microtiter plate to capture the p24 antigen.[7]

Materials:

-

96-well microtiter plates coated with anti-p24 monoclonal antibodies

-

Cell culture supernatant from experimental wells

-

Recombinant HIV-1 p24 standards

-

Disruption Buffer (e.g., Triton X-100 based)

-

Biotinylated anti-p24 detector antibody

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Substrate solution (e.g., TMB)

-

Stop Solution (e.g., 1N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader (450 nm)

Procedure:

-

Sample Preparation: Collect cell culture supernatant from each well of the experimental plate. Mix the supernatant with Disruption Buffer to inactivate the virus and release the p24 antigen.[7]

-

Standard Curve: Prepare a serial dilution of the recombinant HIV-1 p24 standard to create a standard curve (e.g., 100 pg/mL down to 3.1 pg/mL).[7]

-

Antigen Capture: Add 100 µL of the prepared samples and standards to the antibody-coated wells. Incubate for 1-2 hours at 37°C.

-

Washing: Aspirate the contents of the wells and wash 3-5 times with Wash Buffer.

-

Detector Antibody: Add 100 µL of the biotinylated detector antibody to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the wash step as described in step 4.

-

Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

-

Washing: Repeat the wash step as described in step 4.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

-

Reaction Stop: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Read the absorbance at 450 nm within 30 minutes using a microplate reader.

-

Data Analysis: Plot the standard curve and determine the concentration of p24 in the experimental samples. Calculate the percentage of inhibition relative to the virus control wells.

Syncytium Formation Inhibition Assay

Principle: Certain strains of HIV-1 induce the fusion of infected and uninfected CD4+ T-cells, forming large, multinucleated giant cells called syncytia.[11][12] This cytopathic effect can be quantified by microscopy. An effective antiviral agent will reduce or prevent the formation of syncytia. This assay is particularly useful with cell lines like CEM-SS or MT-2 that are sensitive to HIV-1 induced cell fusion.[13][14]

Materials:

-

Syncytium-sensitive cell line (e.g., CEM-SS)

-

HIV-1 syncytium-inducing strain (e.g., HIV-1 IIIB)

-

96-well flat-bottom microtiter plates

-

Complete cell culture medium

-

Inverted microscope

Procedure:

-

Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density that will form a near-confluent monolayer after the incubation period.

-

Compound Addition: Add serial dilutions of this compound to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only) wells.

-

Infection: Add a standardized amount of a syncytium-inducing HIV-1 strain to all wells except the cell controls.

-

Incubation: Incubate the plates for 4 to 6 days at 37°C in a 5% CO₂ incubator, allowing for syncytia to develop in the control wells.[13]

-

Quantification: Using an inverted microscope, count the number of syncytia (defined as a giant cell containing at least four nuclei) in each well.

-

Data Analysis: Calculate the percentage of syncytium inhibition for each drug concentration compared to the virus control wells. Plot the results to determine the EC50 value.

MTT Cell Viability/Cytotoxicity Assay

Principle: The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxicity of a test compound.[15] Viable, metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)[16]

-

Solubilization solution (e.g., acidified isopropanol or DMSO)[15]

-

96-well plates with cells treated with Delavirdine (run in parallel with uninfected cells)

-

Complete cell culture medium

-

Microplate reader (570 nm)

Procedure:

-

Assay Setup: Prepare a 96-well plate with cells and serial dilutions of this compound, identical to the antiviral assay plates but without the addition of virus. Incubate for the same duration.

-

MTT Addition: At the end of the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16][17]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[17]

-

Solubilization: Carefully aspirate the medium from the wells (for adherent cells) or centrifuge the plate and remove the supernatant (for suspension cells). Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][16]

-

Shaking: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control wells. Plot the results to determine the 50% cytotoxic concentration (CC50).

References

- 1. Delavirdine - Wikipedia [en.wikipedia.org]

- 2. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gskpro.com [gskpro.com]

- 7. ablinc.com [ablinc.com]

- 8. What is p24 antigen? | aidsmap [aidsmap.com]

- 9. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]